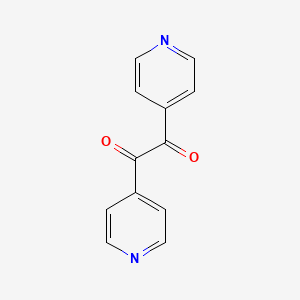

Ethanedione, di-4-pyridinyl-

Description

Significance of Diaryl Diketones in Contemporary Chemical Science

Diaryl diketones, also known as 1,2-diaryl diketones, represent a crucial class of organic compounds. acs.orgnih.gov Their importance stems from their dual role as both structural motifs in bioactive molecules and as versatile synthetic intermediates. acs.orgrsc.org These compounds are foundational in the synthesis of a wide array of biologically active heterocyclic compounds, including imidazoles, quinoxalines, indoles, and pyrazines. acs.orgnih.gov

Beyond their application in medicinal chemistry, diaryl diketones are pivotal in materials science. umt.edu.pkresearchgate.net Their unique electronic and photochemical properties make them valuable precursors for functional materials. acs.orgnih.gov The derivatives of 1,2-diketones, for instance, are utilized as photoinitiators in polymer chemistry. umt.edu.pkresearchgate.net The synthesis of these diketones has been the subject of extensive research, with numerous methods developed, ranging from the oxidation of alkynes and α-hydroxyl ketones to the oxidative cleavage of 1,3-diketones. acs.orgrsc.org

Table 1: Applications of Diaryl Diketones

| Field | Application | References |

|---|---|---|

| Organic Synthesis | Intermediates for heterocyclic compounds (e.g., imidazoles, quinoxalines) | acs.orgnih.gov |

| Materials Science | Precursors for functional materials with electronic and photochemical properties | acs.orgnih.gov |

Contextualization of Pyridyl-Functionalized Compounds in Materials and Catalysis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast number of functional materials, natural products, and pharmaceuticals. beilstein-journals.org Its inclusion in a molecule, creating a pyridyl-functionalized compound, imparts specific and desirable characteristics. These compounds are extensively studied for their utility as chelating ligands in coordination chemistry and transition-metal-catalyzed reactions. beilstein-journals.orgoup.com

The presence of the nitrogen atom in the pyridine ring allows these compounds to act as effective ligands, forming stable complexes with a variety of metal ions. chemmethod.comlookchem.com This coordination ability is harnessed in the development of catalysts and advanced molecular materials. researchgate.netrsc.org Pyridyl-functionalized compounds are chosen for their combined electronic, optical, and coordination properties, making them suitable for cutting-edge applications. chemmethod.com For example, their ability to facilitate the activation of small molecules is a growing area of research in homogeneous catalysis. rsc.org The development of novel pyridyl-functionalized phosphorus heterocycles, for instance, is anticipated to lead to new applications in molecular materials and supramolecular chemistry. oup.com

Table 2: Research Areas for Pyridyl-Functionalized Compounds

| Research Area | Significance | References |

|---|---|---|

| Catalysis | Act as ligands for metal catalysts, enhancing efficiency and selectivity. | beilstein-journals.orglookchem.com |

| Materials Science | Used in the synthesis of functional materials, including metal-organic frameworks and photoluminescent materials. | chemmethod.comrsc.org |

| Coordination Chemistry | Form stable complexes with metal ions, enabling diverse applications. | beilstein-journals.orgchemmethod.comlookchem.com |

Scope of Academic Inquiry into Ethanedione, di-4-pyridinyl- and Related Architectures

Academic investigation into Ethanedione, di-4-pyridinyl- and its isomers, such as 1,2-di(2-pyridyl)ethane-1,2-dione, focuses primarily on their coordination chemistry and photochemical behavior. The two pyridyl nitrogen atoms and the two carbonyl oxygen atoms make these molecules excellent candidates as ligands for metal ions.

Research has shown that related diketones, like 1-phenyl-2-(2-pyridyl)-1,2-ethanedione, coordinate with metal ions such as zinc through the pyridine-ring nitrogen and one of the carbonyl oxygens. oup.com The resulting metal complexes can exhibit specific reactivity. For instance, in the presence of a zinc ion, the reduction of 1-phenyl-2-(2-pyridyl)-1,2-ethanedione occurs selectively on the pyridine-side carbonyl group. oup.com The synthesis and crystal structure of related di-hemiketal derivatives, formed from the reaction of 1,2-di(pyridin-2-yl)ethane-1,2-dione with methanol, have also been reported, although these were found to be unstable and reverted to the original diketone. researchgate.net

The photochemical properties of closely related compounds are also a significant area of study. The analogous compound, 1,2-di(4-pyridyl)ethylene, which features a C=C double bond instead of the dione (B5365651) group, is known to undergo photochemical [2+2] cycloaddition reactions in the solid state. rsc.org This highlights the potential for Ethanedione, di-4-pyridinyl- to participate in unique photochemical transformations, a promising avenue for future research in materials and supramolecular chemistry. The synthesis of coordination polymers and metal-organic frameworks using flexible bridging ligands like 1,2-bis(4-pyridyl)ethane (B167288) further underscores the potential utility of the Ethanedione, di-4-pyridinyl- scaffold in creating complex, functional architectures. sigmaaldrich.comsigmaaldrich.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dipyridin-4-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMXKCIJTKUBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558488 | |

| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95195-42-9 | |

| Record name | Di(pyridin-4-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanedione, Di 4 Pyridinyl and Its Structural Analogues

Oxidation-Based Pathways for 1,2-Diketone Formation

The formation of the 1,2-diketone moiety is a critical step in the synthesis of Ethanedione, di-4-pyridinyl-. Various oxidative strategies have been developed to efficiently introduce this functionality, starting from either alkyne or ketone precursors.

Oxidation of Alkyne Precursors to Ethanediones

The direct oxidation of a carbon-carbon triple bond presents an efficient route to the 1,2-dicarbonyl structure. A key precursor for Ethanedione, di-4-pyridinyl- via this method is 1,2-di(pyridin-4-yl)acetylene. Several methods are available for this transformation.

A notable method is the Wacker-type oxidation, which utilizes a palladium and copper co-catalyst system. zhaojgroup.comnih.govorganic-chemistry.org This reaction employs molecular oxygen as the terminal oxidant, making it an environmentally conscious choice. zhaojgroup.comnih.govorganic-chemistry.org The process is effective for a range of alkynes, including diarylalkynes, and proceeds under mild, neutral conditions, offering high efficiency and tolerance for various functional groups. zhaojgroup.comorganic-chemistry.org Mechanistic studies suggest that the oxygen atoms incorporated into the diketone product originate from water, and the presence of the copper co-catalyst is crucial for achieving high yields. organic-chemistry.org

Alternative methods for alkyne oxidation include transition-metal-free approaches. One such method uses potassium persulfate in the presence of ambient air, which is thought to proceed through a radical mechanism. organic-chemistry.org Another green chemistry approach involves a visible-light-induced aerobic photooxidation using an organic dye like eosin (B541160) Y as a photocatalyst. researchgate.net This metal-free method also uses air as the oxidant and has been shown to be effective for various diarylalkynes. researchgate.net

| Method | Catalyst/Reagent | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Wacker-Type Oxidation | PdBr2/CuBr2 | Molecular Oxygen (O2) | Mild, neutral conditions; high efficiency. | zhaojgroup.comnih.govorganic-chemistry.org |

| Persulfate Oxidation | Potassium Persulfate (K2S2O8) | Ambient Air | Transition-metal-free; radical mechanism. | organic-chemistry.org |

| Visible-Light Photooxidation | Eosin Y | Air | Metal-free; uses visible light as an energy source. | researchgate.net |

Oxidative Conversion of Ketone Derivatives

An alternative strategy for forming the 1,2-diketone involves the oxidation of more reduced ketone precursors, such as α-hydroxy ketones or molecules with an activated methylene (B1212753) group adjacent to a carbonyl.

The oxidation of α-hydroxy ketones is a direct route to 1,2-diketones. researchgate.netthieme-connect.com For instance, 2-hydroxy-1,2-di(pyridin-4-yl)ethan-1-one could serve as a direct precursor to Ethanedione, di-4-pyridinyl-. A variety of oxidizing agents can accomplish this transformation, including ruthenium tetroxide (RuO4) in a catalytic system. rsc.org Biocatalytic methods using enzymes like butanediol (B1596017) dehydrogenase have also been explored for the selective oxidation of α-hydroxy ketones. nih.gov

Another relevant pathway is the aerobic oxidation of deoxybenzoins (α-aryl ketones). This reaction can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), using air as the sole oxidant to produce the corresponding benzils (1,2-diaryl diketones) in excellent yields. organic-chemistry.org This approach could be applied to a precursor like 1,2-di(pyridin-4-yl)ethan-1-one.

| Precursor Type | Example Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| α-Hydroxy Ketone | Catalytic RuO4 | Oxidation of the secondary alcohol to a ketone. | rsc.org |

| α-Aryl Ketone (Deoxybenzoin analogue) | DABCO | Aerobic oxidation of the α-methylene group. | organic-chemistry.org |

Regioselective Oxidation Strategies for Pyridyl-Diketones

Achieving regioselectivity is paramount when the precursor molecule contains multiple potentially reactive sites. For pyridyl-diketones, this means selectively oxidizing the desired carbon atoms without affecting the pyridine (B92270) ring itself, which can be susceptible to oxidation.

One relevant example of selective C-H activation and oxidation adjacent to a pyridine ring involves a ruthenium polypyridyl complex. nih.gov A complex of Ru(II) with 2-pyridylacetate (B8455688) was found to undergo aerobic oxidation to yield the corresponding α-keto-2-pyridyl-acetate complex. nih.gov The reaction proceeds in two steps, first forming an α-hydroxy intermediate, which is then further oxidized. nih.gov Theoretical calculations suggest a mechanism involving the formation of a diruthenium μ-peroxo intermediate that facilitates the C-H activation. nih.gov Such a strategy could be adapted for the synthesis of Ethanedione, di-4-pyridinyl- from a precursor like 4,4'-(ethane-1,2-diyl)dipyridine by targeting the benzylic-like positions for oxidation, provided a suitable catalyst can be employed to direct the oxidation regioselectively.

Coupling Reactions for the Construction of Pyridyl-Diketone Scaffolds

The assembly of the di-4-pyridinyl ethanedione framework can be achieved by forming key carbon-carbon bonds through various metal-catalyzed coupling reactions. These methods typically build the carbon backbone of the molecule, which can then be subjected to oxidation as a final step.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is central to synthesizing the 1,2-di(pyridin-4-yl)acetylene precursor for subsequent oxidation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

In the context of Ethanedione, di-4-pyridinyl-, the Sonogashira reaction could involve the coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-iodopyridine) with either acetylene (B1199291) gas or a protected acetylene equivalent like trimethylsilylacetylene. wikipedia.org The reaction conditions are generally mild, which allows for a broad functional group tolerance. wikipedia.orgnobelprize.org While traditional Sonogashira couplings are performed under anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2 | Primary catalyst for the cross-coupling cycle. | libretexts.orgnobelprize.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne for transmetalation. | wikipedia.orgorganic-chemistry.org |

| Base | Triethylamine (Et3N), Diisopropylamine (iPr2NH) | Neutralizes the HX byproduct and deprotonates the alkyne. | wikipedia.org |

| Aryl/Vinyl Halide | 4-Bromopyridine, 4-Iodopyridine | Electrophilic coupling partner. | wikipedia.org |

| Terminal Alkyne | Acetylene, Phenylacetylene, Trimethylsilylacetylene | Nucleophilic coupling partner. | wikipedia.org |

Metal-Catalyzed Homocoupling and Dimerization (for bipyridines)

An alternative approach to building the core structure involves the synthesis of 4,4'-bipyridine (B149096) derivatives, which can then be further elaborated. Symmetrical bipyridines can be synthesized through the homocoupling of halopyridines.

Nickel-catalyzed reductive couplings of 2-halopyridines have been shown to be an efficient method for synthesizing 2,2'-bipyridines without the need for external ligands, and similar principles can be applied to 4-halopyridines. acs.org These reactions typically use a nickel(II) salt as the catalyst. acs.org

Palladium-catalyzed dehydrogenative dimerization of pyridines is another streamlined approach. nih.gov This method forms a C-C bond between two pyridine molecules through C-H activation, often with high regioselectivity. nih.gov For example, the synthesis of 2,2'-bipyridyls has been achieved using a palladium catalyst with a silver(I) salt as the oxidant. nih.gov

Transition-metal-free methods for pyridine dimerization have also been reported, such as the use of sodium dispersion in a Wurtz-type coupling. mdpi.compreprints.org These methods offer an alternative to palladium- or nickel-catalyzed processes. mdpi.compreprints.org Once the 4,4'-bipyridine core is formed, further synthetic steps would be required to introduce the two-carbon ethanedione linker between the rings.

Multi-Component Reactions and Advanced Derivatization Protocols

A potential multi-component approach to a precursor of ethanedione, di-4-pyridinyl- could involve the condensation of a 4-pyridyl-containing β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) source. Subsequent oxidation of the resulting dihydropyridine (B1217469) and further chemical transformations could yield the desired α-diketone structure.

Advanced Derivatization Protocols

Once ethanedione, di-4-pyridinyl- is synthesized, it can serve as a versatile platform for further derivatization. The carbonyl groups and the pyridine rings offer multiple sites for chemical modification.

Reactions at the Carbonyl Groups: The α-diketone moiety can undergo a variety of reactions. Condensation with diamines, such as o-phenylenediamine, leads to the formation of quinoxaline (B1680401) derivatives. Reaction with hydrazines can yield pyridazines. These reactions are valuable for creating extended π-systems with potential applications in materials science.

Modification of the Pyridine Rings: The nitrogen atoms of the pyridine rings can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule. Furthermore, electrophilic or nucleophilic aromatic substitution reactions on the pyridine rings, if conditions are carefully controlled, could introduce additional functional groups, leading to a diverse library of derivatives.

A notable synthetic route that could lead to a precursor of ethanedione, di-4-pyridinyl- involves a stereospecific diaza-Cope rearrangement. This method has been used to obtain enantiomerically pure (1R,2R)-1,2-di(pyridin-4-yl)-ethane-1,2-diamine from isonicotinaldehyde. ruixibiotech.com Subsequent oxidation of this diamine could potentially yield the target ethanedione, di-4-pyridinyl-.

| Starting Material | Reagents | Product | Potential for Derivatization |

| Isonicotinaldehyde | 2,2'-((1S,2S)-1,2-diaminoethane-1,2-diyl)diphenol (HPEN) | (1R,2R)-1,2-di(pyridin-4-yl)-ethane-1,2-diamine | Oxidation to Ethanedione, di-4-pyridinyl- |

| Ethanedione, di-4-pyridinyl- | o-phenylenediamine | Di-4-pyridinylquinoxaline | Extended aromatic systems |

| Ethanedione, di-4-pyridinyl- | Hydrazine | 3,4-di(pyridin-4-yl)pyridazine | Heterocyclic synthesis |

| Ethanedione, di-4-pyridinyl- | Alkyl halides | N,N'-dialkyl-di(4-pyridinyl)ethanedione dihalide | Modified electronic properties |

Mechanistic Investigations of Ethanedione, di-4-pyridinyl- Synthesis

Understanding the reaction mechanisms involved in the synthesis of ethanedione, di-4-pyridinyl- is fundamental for optimizing reaction conditions and improving yields. While detailed mechanistic studies specifically for the synthesis of this compound are scarce, insights can be drawn from analogous reactions for the formation of α-diketones and pyridines.

One plausible synthetic route is the oxidation of a suitable precursor, such as 1,2-di(pyridin-4-yl)ethane or 1,2-di(pyridin-4-yl)ethanol. The mechanism of such oxidations would depend on the oxidant used. For example, using a permanganate (B83412) or a chromium-based reagent would likely involve the formation of a cyclic ester intermediate followed by its decomposition to the ketone.

Another potential pathway is the coupling of two isonicotinoyl units. This could theoretically be achieved through the reductive coupling of isonicotinoyl chloride. The mechanism of such a reaction would likely involve single-electron transfer from a reducing agent to form a radical anion, which could then dimerize.

In the context of multi-component reactions that could lead to precursors, the mechanism of the Bohlmann-Rahtz pyridine synthesis is well-established. It involves a Michael addition of an enamine to an ethynyl (B1212043) ketone, followed by cyclization and aromatization. Understanding this mechanism would be crucial for designing a one-pot synthesis of a suitably substituted pyridine that could be converted to ethanedione, di-4-pyridinyl-.

A diaza-Cope rearrangement, as mentioned for the synthesis of the corresponding diamine, is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. ruixibiotech.com The reaction is believed to proceed through a chair-like transition state, and its stereospecificity is a key feature. The subsequent oxidation of the diamine to the diketone would follow a mechanism dependent on the chosen oxidizing agent, often involving the formation of an imine intermediate.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The optimization of reaction parameters is a critical step in developing an efficient and scalable synthesis of ethanedione, di-4-pyridinyl-. Key parameters to consider include temperature, solvent, catalyst, and reactant stoichiometry.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For oxidation reactions, careful temperature control is often necessary to prevent over-oxidation or degradation of the product. For coupling reactions, the temperature may need to be high enough to overcome the activation energy barrier but not so high as to cause decomposition.

Catalyst: The use of a catalyst can dramatically improve the reaction rate and selectivity. For oxidation reactions, various metal-based or organocatalysts can be employed. For coupling reactions, transition metal catalysts, such as those based on palladium or copper, are often effective. The choice of ligand for the metal catalyst can also have a profound impact on the reaction outcome.

Stoichiometry: The molar ratio of the reactants should be carefully optimized to maximize the yield of the desired product and minimize the formation of side products. This is particularly important in multi-component reactions where several reactants are combined in a single pot.

Yield Enhancement Methodologies

Several strategies can be employed to enhance the yield of ethanedione, di-4-pyridinyl-.

Purification of Starting Materials: Using highly pure starting materials is essential to avoid side reactions and catalyst poisoning.

Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve the yield.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields by providing rapid and uniform heating.

A study on the synthesis of a related compound, 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, demonstrated that optimizing parameters such as the molar ratio of reactants (ethyl picolinate (B1231196) and acetone) and the reaction temperature (10 °C for the initial step) significantly increased the total yield to 66%, compared to the previously reported 37%. journalirjpac.com This highlights the importance of systematic optimization of reaction conditions.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. | Screen a range of temperatures to find the optimal balance. |

| Solvent | Influences solubility, stability, and reaction pathway. | Test a variety of solvents with different polarities. |

| Catalyst | Increases reaction rate and selectivity. | Screen different catalysts and ligands. |

| Stoichiometry | Affects product yield and byproduct formation. | Systematically vary the molar ratios of reactants. |

Advanced Structural and Spectroscopic Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the atomic arrangement within a crystalline solid. uhu-ciqso.esmdpi.comuol.de This method has been instrumental in elucidating the detailed structural features of ethanedione, di-4-pyridinyl- and its derivatives.

The molecular structure of ethanedione, di-4-pyridinyl- consists of two pyridine (B92270) rings linked by a dicarbonyl (ethanedione) bridge. vulcanchem.com X-ray diffraction studies reveal that the molecule is generally not planar. The two pyridine rings are typically twisted with respect to each other. For instance, in a cocrystal with isophthalic acid, the dihedral angle between the pyridine rings is 84.13 (7)°. nih.gov This non-planar conformation is a common feature, although the exact dihedral angle can vary depending on the crystalline environment.

The bond lengths and angles within the molecule are consistent with those expected for sp²-hybridized carbon and nitrogen atoms in aromatic rings and carbonyl groups. The C-S-S-C torsion angle in a related disulfide compound is 91.95 (1)°, confirming a gauche conformation. nih.gov

Table 1: Selected Crystallographic Data for a Derivative of Ethanedione, di-4-pyridinyl-

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.475(2) |

| b (Å) | 9.171(2) |

| c (Å) | 15.536(3) |

| α (°) | 80.88(3) |

| β (°) | 89.91(3) |

| γ (°) | 81.24(3) |

| V (ų) | 1039.0 |

| Z | 4 |

| Data for 4-(4-pyridil)-3,5-dimethylpyrozole hydrate. researchgate.net |

The crystal packing of ethanedione, di-4-pyridinyl- and its derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. In the cocrystal of di-4-pyridyl disulfide with isophthalic acid, O-H···N hydrogen bonds form a one-dimensional zigzag chain. nih.goviucr.org These chains are further linked by π-π stacking interactions between adjacent pyridyl rings, with a centroid-centroid distance of 3.7346 (6) Å, resulting in a layered motif. nih.goviucr.org

Ethanedione, di-4-pyridinyl- and related bis(pyridyl) ligands are widely used in crystal engineering to construct coordination polymers and metal-organic frameworks (MOFs). vulcanchem.comrsc.orgresearchgate.net The nitrogen atoms of the pyridyl groups act as donor sites, coordinating to metal centers to form extended networks.

The resulting architecture is dependent on the metal ion, the counter-ion, and the specific ligand used. rsc.org For example, the reaction of 4,4'-azobis(pyridine) with different metal salts yields a variety of network motifs, including herringbone, adamantoid, and square grid constructions. rsc.org Similarly, the flexible ligand 1,3-bis(4-pyridyl)propane reacts with various metal chlorides to form one-, two-, and three-dimensional coordination polymers. acs.org In some cases, these coordination polymers can exhibit interesting properties such as porosity and the ability to encapsulate guest molecules. ub.eduresearchgate.net For instance, one-dimensional helical chains have been observed to form large channels capable of selectively enclathrating benzene (B151609) molecules. researchgate.net

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for the unambiguous assignment of proton and carbon signals in the NMR spectra of ethanedione, di-4-pyridinyl- and its derivatives. niscpr.res.inbeilstein-journals.org

COSY spectra reveal scalar (J) couplings between protons, typically through two or three bonds, which helps in identifying adjacent protons in the molecule. niscpr.res.inresearchgate.net NOESY, on the other hand, identifies protons that are close in space, irrespective of whether they are bonded. researchgate.netuic.eduuchicago.edu This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. For instance, strong interactions observed in the NOESY spectrum between specific protons can indicate their spatial proximity, confirming a particular conformational arrangement. researchgate.net

NMR spectroscopy is also a powerful method for studying the conformational dynamics of molecules in solution. mun.canih.govacs.org Variable-temperature NMR studies can provide information about the energy barriers associated with conformational changes, such as bond rotations. acs.orgcdnsciencepub.com

For ethanedione, di-4-pyridinyl-, the rotation around the single bonds connecting the pyridyl rings to the ethanedione linker is a key dynamic process. The rate of this rotation can be influenced by factors such as temperature and the solvent environment. In some cases, dynamic NMR studies have revealed the presence of multiple conformers in equilibrium. acs.org For example, low-temperature NOESY spectra have provided evidence for the existence of syn conformers in solution for related cationic bis(2-phenylindenyl)zirconium pyridyl complexes. acs.org The study of these dynamic processes is crucial for understanding the behavior of these molecules in solution-based applications.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound Ethanedione, di-4-pyridinyl- (also known as 1,2-di(pyridin-4-yl)ethane-1,2-dione or 4,4'-pyridil), it has been determined that there is a significant lack of published experimental data required to fulfill the detailed article outline provided.

While the existence of the compound is confirmed, with a registered CAS Number of 95195-42-9, specific and detailed research findings for its advanced structural and spectroscopic elucidation are not available in the public domain. labshake.comvulcanchem.comletopharm.comepa.govchemscene.com The searches yielded information for related isomers (e.g., ethanedione, di-2-pyridinyl- and ethanedione, di-3-pyridinyl-), reduced analogues (e.g., 1,2-bis(4-pyridyl)ethane), and other pyridine-containing molecules. derpharmachemica.comnih.govresearchgate.netresearchgate.net However, the strict requirement to focus solely on Ethanedione, di-4-pyridinyl- prevents the use of data from these related but distinct chemical structures.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified outline, which includes:

Surface Analysis Techniques for Thin Films and Interfaces (e.g., XPS, TEM)

Without access to peer-reviewed studies detailing these specific analytical results for Ethanedione, di-4-pyridinyl-, the creation of data tables and the discussion of detailed research findings as requested cannot be accomplished. Any attempt to do so would involve speculation or the incorrect use of data from other compounds, violating the core requirements of accuracy and strict adherence to the subject matter.

Therefore, the request to generate the specified article cannot be completed at this time.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are instrumental in determining a range of molecular properties, including optimized geometry, electronic descriptors, reactivity indices, and spectroscopic parameters. researchgate.netresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.netcnr.it For Ethanedione, di-4-pyridinyl-, the key structural feature is the torsional or dihedral angle between the two pyridinyl rings and the central ethanedione linker. This rotation around the central carbon-carbon single bond gives rise to different conformers.

Computational studies on analogous molecules, such as benzil (B1666583) (1,2-diphenylethanedione), show that planar conformations are often destabilized by steric hindrance between the aromatic rings. nih.govresearchgate.net A similar effect is expected for Ethanedione, di-4-pyridinyl-, where a skewed or non-planar arrangement of the two pyridinyl-carbonyl moieties would likely represent the global energy minimum. DFT methods, such as B3LYP combined with a basis set like 6–31G(d,p), are employed to calculate the potential energy surface by systematically rotating this dihedral angle. nih.govresearchgate.net This analysis reveals the energy barriers between different conformers and identifies the most stable structures. chemrxiv.org The optimization process is crucial as it provides the foundational structure for all subsequent property calculations. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap (ΔE_gap), is a key indicator of chemical stability and reactivity. physchemres.orgajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. nih.govresearchgate.net For Ethanedione, di-4-pyridinyl-, the HOMO is expected to be localized on the electron-rich pyridinyl rings, while the LUMO may be distributed across the electron-deficient dicarbonyl system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. For Ethanedione, di-4-pyridinyl-, the MEP would show regions of negative potential (red/yellow) around the electronegative nitrogen atoms of the pyridinyl rings and the oxygen atoms of the carbonyl groups, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms. researchgate.netrsc.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -5.1462 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.5587 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE_gap (LUMO-HOMO) | 3.5875 | Indicator of chemical stability and reactivity |

From the HOMO and LUMO energies, a suite of global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.comscirp.org These indices provide a framework for comparing the reactivity of different molecules. ajchem-a.com

Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO). scirp.org

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. researchgate.netinformaticsjournals.co.in

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of a molecule's ability to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). scirp.org

While global indices describe the molecule as a whole, local reactivity descriptors like Fukui functions identify the most reactive sites within the molecule. rsc.orgnih.gov These functions pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, offering a more detailed picture of chemical behavior.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.1462 |

| Electron Affinity (A) | 1.5587 |

| Electronegativity (χ) | 3.3525 |

| Chemical Potential (μ) | -3.3525 |

| Global Hardness (η) | 1.7938 |

| Global Softness (S) | 0.5575 eV⁻¹ |

| Electrophilicity Index (ω) | 3.1325 |

DFT calculations are highly effective at predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies can be determined, which correspond to peaks in its Infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled by a constant factor to correct for approximations in the theory and to improve agreement with experimental data. nih.gov For Ethanedione, di-4-pyridinyl-, this would allow for the assignment of characteristic vibrations, such as the C=O and C-N stretching modes.

To predict electronic spectra (UV-Vis), an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is used. mdpi.comdigitellinc.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net This provides the absorption wavelengths (λ_max) and oscillator strengths (a measure of peak intensity), allowing for a theoretical reconstruction of the UV-Vis spectrum. nih.gov The primary electronic transitions in Ethanedione, di-4-pyridinyl- are expected to be π→π* transitions within the pyridinyl rings and n→π* transitions involving the lone pairs on the carbonyl oxygens and pyridinyl nitrogens.

Ab Initio Methods for Accurate Electronic and Structural Predictions

Ab initio (Latin for "from the beginning") methods are a class of computational techniques derived directly from quantum mechanical first principles, without using experimental data as input. ifpenergiesnouvelles.comrsc.org These methods include the foundational Hartree-Fock (HF) theory and more advanced, highly accurate post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. aps.orgscispace.com

While DFT is highly efficient, ab initio methods are often considered the "gold standard" for accuracy, albeit at a significantly higher computational cost. ifpenergiesnouvelles.com They are particularly valuable for systems where standard DFT functionals may perform poorly, such as in describing weak intermolecular interactions (van der Waals forces) or molecules with significant static correlation. arxiv.org For Ethanedione, di-4-pyridinyl-, applying a method like MP2 or CCSD(T) could provide a more precise calculation of the conformational energy barriers and electronic properties, serving as a benchmark for the results obtained from DFT. aps.org

Simulation of Solvent Effects on Reaction Mechanisms and Electronic Properties

Chemical processes rarely occur in a vacuum; they typically take place in a solvent. The surrounding solvent can have a profound impact on a molecule's structure, stability, and reactivity. nih.govpsgcas.ac.in Computational models can simulate these solvent effects through two primary approaches:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute molecule.

Explicit Solvation Models : This approach involves including a number of individual solvent molecules in the calculation along with the solute. While much more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For Ethanedione, di-4-pyridinyl-, the polarity of the solvent could influence the conformational equilibrium by stabilizing more polar conformers. Furthermore, solvent interactions can shift the positions of absorption bands in the UV-Vis spectrum and alter the molecule's electronic properties, such as its HOMO-LUMO gap. chemrxiv.org In reactions involving this compound, the choice of solvent could even alter the reaction mechanism or favor one product over another. rsc.orgbeilstein-journals.org

Topological Analysis of Electron Density (e.g., Bader's AIM Theory) for Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes molecular structure based on the topology of the electron density (ρ(r)). wikipedia.org This theory can define atoms and the bonds connecting them as a direct consequence of a system's observable electron density distribution. wikipedia.org A key concept in QTAIM is the bond critical point (BCP), a specific point between two interacting atoms where the gradient of the electron density is zero. ias.ac.in The properties at this point, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide a quantitative description of the nature of the chemical bond. ias.ac.ingla.ac.uk

In the context of intermolecular bonding, QTAIM allows for the characterization of non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net The analysis of the electron density at the BCP helps distinguish between shared interactions (typical of covalent bonds), which are characterized by a negative Laplacian, and closed-shell interactions (typical of ionic bonds, hydrogen bonds, and van der Waals forces), which exhibit a positive Laplacian. uniovi.es For metal-ligand bonds, which can be analogous to some intermolecular interactions, a small value of ρ(r) and a positive ∇²ρ(r) are characteristic of donor-acceptor covalent bonds. uniovi.es

Table 1: Illustrative Topological Properties at Bond Critical Points (BCPs) for Different Interaction Types This table presents typical values from theoretical chemistry literature to illustrate how AIM theory distinguishes bond types. The values are not specific to Ethanedione, di-4-pyridinyl-.

| Interaction Type | Typical Electron Density (ρ(r)) (a.u.) | Typical Laplacian (∇²ρ(r)) (a.u.) | Characterization |

| Covalent (Shared) | > 0.200 | < 0 | Charge concentration, shared electrons |

| Polar Covalent | 0.100 - 0.300 | Variable | Intermediate character |

| Hydrogen Bond | 0.002 - 0.040 | > 0 | Charge depletion, closed-shell interaction |

| van der Waals | < 0.010 | > 0 | Weak, closed-shell interaction |

| Metal-Ligand | ~0.06 - 0.17 | > 0 | Donor-acceptor, closed-shell interaction uniovi.es |

Source: Data compiled from general findings in QTAIM literature. researchgate.netuniovi.es

Prediction of Nonlinear Optical (NLO) Properties (e.g., Dipole Moment, Polarizability)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, optical data storage, and communications. rsc.orgbohrium.com Organic molecules, particularly those with a "push-pull" or Donor-π-Acceptor (D-π-A) architecture, are of significant interest for their potentially large NLO responses. rsc.orgarabjchem.org Key parameters that quantify a molecule's NLO activity include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.netamelica.org Higher values for these parameters are generally indicative of a more active NLO material. amelica.org

Computational methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. arabjchem.orglifescienceglobal.com These calculations can provide valuable insights into the structure-property relationships that govern NLO activity. bohrium.com For molecules like Ethanedione, di-4-pyridinyl-, which can be considered a symmetrical A-π-A system, theoretical calculations would be crucial to predict its NLO potential.

Although specific computational results for Ethanedione, di-4-pyridinyl- were not found, studies on similar compounds highlight the type of data generated. For example, a theoretical investigation of a novel D-π-A chromophore using DFT reported a first hyperpolarizability (β) value of 368.02 × 10⁻³¹ esu, which is 98 times greater than that of the standard NLO material urea. researchgate.net Another study on 4-styrylpyridines demonstrated that their NLO response, including the sign of the hyperpolarizability, could be tuned by changing the electron-donating or -accepting nature of substituents and through coordination to a metal center. mdpi.com Such studies underscore the power of computational prediction in designing novel NLO materials. arabjchem.org

Table 2: Representative Predicted NLO Properties for Analogous Push-Pull Compounds This table shows examples of NLO data calculated for illustrative compounds from the literature to demonstrate the parameters typically investigated. These are not values for Ethanedione, di-4-pyridinyl-.

| Compound Type | Method | Dipole Moment (μ) (Debye) | Avg. Polarizability (α) (a.u.) | First Hyperpolarizability (β) (esu) |

| D-π-A Chromophore researchgate.net | ωB97XD | Reported | Reported | 368.02 × 10⁻³¹ |

| 4-styrylpyridine (L1, -NO₂) mdpi.com | DFT | 0.44 | Not Reported | Not Reported |

| 4-styrylpyridine (L2, -NMe₂) mdpi.com | HF/6-311++G** | 6.06 | Not Reported | Not Reported |

| D-π-A Compound (DTA5) arabjchem.org | DFT | Not Reported | 2868.08 | Not Reported |

| D-π-A Compound (DTA12) arabjchem.org | DFT | Not Reported | Not Reported | 268494.71 a.u. |

Source: Data extracted from studies on various NLO-active molecules. arabjchem.orgresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. 3ds.com By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomic-level view of molecular behavior. 3ds.comresearchgate.net This method is invaluable for understanding the dynamic nature of complex systems, including conformational changes, protein folding, and intermolecular interactions. nih.goviaanalysis.com

An MD simulation typically involves defining an initial configuration of the system, calculating the forces between all particles, and integrating the equations of motion over a series of small time steps to generate a trajectory of the system's evolution. researchgate.net Analysis of this trajectory can reveal crucial information about the system's stability, often measured by the Root Mean Square Deviation (RMSD), and the nature of interactions between molecules, such as drug-polymer miscibility or the binding of a ligand to a receptor. nih.govdovepress.com

Table 3: Illustrative Data Obtainable from a Molecular Dynamics Simulation This table exemplifies the type of results generated from an MD simulation to analyze the dynamic behavior and interactions of a molecule. The values are hypothetical and for illustrative purposes only.

| Simulation Parameter | Description | Illustrative Value |

| Simulation Time | The total duration of the simulated physical time. | 100 ns |

| RMSD (Backbone) | Root Mean Square Deviation, measures the average distance between atoms of the simulated molecule and a reference structure, indicating stability. dovepress.com | 0.2 nm |

| Radius of Gyration | A measure of the molecule's compactness. Changes can indicate unfolding or conformational shifts. | 0.5 nm |

| Intermolecular Interaction Energy | The energy contribution from non-bonded interactions (e.g., van der Waals, electrostatic) between molecules. | -50 kcal/mol |

| Hydrogen Bond Count | The average number of hydrogen bonds formed between the solute and solvent or between solute molecules. | 4 |

Chemical Reactivity and Transformation Mechanisms

Condensation Reactions Involving the Diketone Moiety

The α-diketone core of ethanedione, di-4-pyridinyl- is a prime site for condensation reactions, a class of reactions where two molecules combine with the elimination of a small molecule, typically water. These reactions are fundamental in organic synthesis for the construction of larger, more complex molecular architectures. magritek.comwikipedia.org

One of the most prominent examples is the aldol (B89426) condensation, where the diketone can react with compounds containing an acidic α-hydrogen. magritek.com This type of reaction, often catalyzed by a base, involves the formation of a new carbon-carbon bond and can lead to the synthesis of β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated systems. magritek.com Another significant condensation pathway is the Knoevenagel condensation, which involves the reaction of the diketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org These reactions are crucial for synthesizing various heterocyclic and carbocyclic frameworks. For instance, the reaction of related benzil (B1666583) derivatives with ureas can lead to the formation of hydantoin (B18101) structures, highlighting the synthetic utility of the diketone functionality. chemsrc.com

The pyridyl groups can also influence these condensation reactions. For example, in the Doebner modification of the Knoevenagel condensation, pyridine (B92270) itself can act as the solvent and catalyst, particularly when one of the reactants is a carboxylic acid. wikipedia.org This can lead to concomitant decarboxylation, further diversifying the potential products. wikipedia.org

Electrophilic and Nucleophilic Reaction Pathways of Pyridyl and Diketone Centers

The electronic landscape of ethanedione, di-4-pyridinyl- features both electron-deficient and electron-rich centers, making it susceptible to attack by both electrophiles and nucleophiles.

Pyridyl Centers: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. mdpi.commatanginicollege.ac.in It readily reacts with electrophiles, such as protons in acidic media or alkylating agents, to form pyridinium (B92312) salts. matanginicollege.ac.iniust.ac.ir This quaternization of the nitrogen atom significantly alters the electronic properties of the ring, making it even more electron-deficient and activating it towards nucleophilic attack. mdpi.comiust.ac.ir Conversely, the carbon atoms of the pyridine ring are generally electron-deficient due to the electronegativity of the nitrogen atom, making direct electrophilic substitution on the ring difficult and often requiring harsh conditions. matanginicollege.ac.inyoutube.com When such reactions do occur, they typically favor the meta-position. youtube.com However, the pyridine ring is more susceptible to nucleophilic attack, particularly at the positions alpha and gamma to the nitrogen. iust.ac.ir The formation of pyridine N-oxides, through oxidation with peracids, can further activate the ring towards both electrophilic and nucleophilic substitution at the 2- and 4-positions. matanginicollege.ac.inscripps.edubhu.ac.in

Diketone Moiety: The carbonyl carbons of the diketone are electrophilic and are thus primary targets for nucleophiles. Nucleophilic addition to one or both carbonyl groups is a common reaction pathway. The reactivity of the diketone can be influenced by the presence of the pyridyl rings. For example, in the presence of a metal ion like zinc, the diketone can coordinate through the pyridine nitrogen and one of the carbonyl oxygens. oup.com Interestingly, studies on a related compound, 1-phenyl-2-(2-pyridyl)-1,2-ethanedione, have shown that reduction with a model of NAD(P)H occurs at the carbonyl group adjacent to the pyridyl ring, even though the other carbonyl group is involved in coordination with the metal ion. oup.com This suggests that the electronic influence of the pyridyl ring can direct the regioselectivity of nucleophilic attack.

Photochemical and Thermal Decomposition Studies

The stability of ethanedione, di-4-pyridinyl- under thermal and photochemical stress is a critical aspect of its chemical profile.

Photochemical Decomposition: Photochemical decomposition involves the breakdown of a molecule upon absorption of light energy (photons). byjus.com For aromatic and heterocyclic compounds, this can lead to a variety of transformations, including ring-opening, rearrangements, and fragmentation. The presence of both pyridyl and diketone functionalities suggests a complex photochemical behavior. For instance, related compounds containing 1,2-di(4-pyridyl)-ethylene moieties are known to exhibit photoreactivity. hku.hk The decomposition of silver chloride into silver and chlorine gas upon exposure to sunlight is a classic example of a photochemical decomposition reaction. doubtnut.com

Thermal Decomposition: Thermal decomposition is the breakdown of a substance by heat. byjus.com The thermal stability of a compound is often assessed by techniques that measure changes in physical properties as a function of temperature. For example, studies on 5-(4-Pyridyl)tetrazolate (H4-PTZ) have shown that the decomposition process can be complex, with the initial exothermic decomposition temperature being dependent on the heating rate. maxapress.com Theoretical calculations on H4-PTZ suggest that the primary thermal decomposition route involves the opening of the tetrazole ring to release nitrogen gas. maxapress.com The thermal decomposition of Al@AP composites is also a multi-stage process, with distinct low-temperature and high-temperature decomposition events. mdpi.com The kinetics and mechanism of thermal decomposition can be influenced by the surrounding medium, as seen with 4,4′-azobis(4-cyanopentanoic acid), which decomposes at different rates in aqueous media versus organic solvents. rsc.org

Redox Chemistry and Electrochemical Behavior

The presence of multiple redox-active sites—the pyridyl rings and the diketone group—imparts a rich electrochemical profile to ethanedione, di-4-pyridinyl-.

Cyclic Voltammetry and Controlled Potential Coulometry

Cyclic Voltammetry (CV): CV is a powerful electroanalytical technique used to study redox processes. libretexts.orgals-japan.com It involves scanning the potential of an electrode and measuring the resulting current. libretexts.org The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species. als-japan.com For molecules like ethanedione, di-4-pyridinyl-, CV can reveal the potentials at which the pyridyl and diketone moieties are reduced or oxidized. mdpi.comfrontiersin.org The shape of the CV curve and how it changes with scan rate can provide insights into the kinetics and mechanisms of the electron transfer reactions. als-japan.comnih.gov For example, a quasi-reversible redox event for a related compound showed two cathodic waves at -0.93 V and -1.11 V. researchgate.net

Controlled Potential Coulometry: This technique, also known as bulk electrolysis, is used to determine the total number of electrons transferred in a redox reaction and can be used for quantitative analysis. asdlib.orggamry.comwikipedia.org A constant potential is applied to the working electrode, and the total charge passed is measured over time. asdlib.orgwikipedia.org By completely electrolyzing the analyte, the number of electrons involved in the reaction can be calculated using Faraday's law. gamry.com This method is particularly useful for elucidating complex reaction mechanisms where multiple electron transfers may occur. utexas.edu

Elucidation of Electron Transfer Mechanisms and Kinetics

The study of electron transfer mechanisms and kinetics is crucial for understanding the redox behavior of ethanedione, di-4-pyridinyl-. Electron transfer can occur through two primary mechanisms: inner-sphere and outer-sphere. numberanalytics.com In an inner-sphere mechanism, a bridging ligand connects the redox centers, while in an outer-sphere mechanism, the electron tunnels between the species without a direct bond. numberanalytics.com

The kinetics of these processes can be investigated using techniques like cyclic voltammetry and chronoamperometry. nih.govnumberanalytics.com The rate of electron transfer can be influenced by factors such as the electrode potential, the solvent, and the presence of coordinating species. numberanalytics.comunlv.edu For instance, the rate of electron transfer in photosystem II has been studied using femtosecond transient absorption, revealing multiple kinetic components corresponding to different steps in the charge separation process. nih.gov In some cases, electron transfer can be coupled to chemical reactions, leading to more complex mechanisms such as the EC (electron transfer followed by chemical reaction) or ECE (electron transfer, chemical reaction, electron transfer) pathways. nih.gov

Electrochemical Gating Phenomena in Single-Molecule Devices

Electrochemical gating refers to the ability to control the electrical conductance of a single-molecule junction by applying an electrochemical potential. xmu.edu.cnnih.gov This phenomenon is at the heart of molecular electronics and offers a route to creating nanoscale electronic components. Molecules with redox-active centers, such as the pyridyl groups in ethanedione, di-4-pyridinyl-, are prime candidates for electrochemical gating.

When a molecule like 4,4'-bipyridine (B149096) is placed between two electrodes, its conductance can be tuned by changing the electrode potential in an electrolyte solution. nih.gov This gating effect arises from the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes. nih.gov The presence of an electrolyte is crucial, as it allows for the control of the molecule's charge state. liverpool.ac.uk For example, single-molecule junctions of viologen derivatives, which are structurally related to di-4-pyridinyl systems, have demonstrated clear "off-on-off" conductance switching as the electrochemical potential is swept through the redox states of the molecule. rsc.org This ability to switch the conductance makes these molecules promising for applications in single-molecule transistors and sensors. liverpool.ac.ukliverpool.ac.uk

Reactions with Organophosphorus Reagents and Subsequent Heterocyclic Ring Formation

The reaction of 1,2-bis(pyridyl)ethane-1,2-diones with various phosphorus nucleophiles has been a subject of study, leading to the synthesis of novel heterocyclic compounds. researchgate.netresearchgate.net For instance, the treatment of 1,2-bis(2-pyridyl)ethane-1,2-dione with active phosphacumulene ylides, such as (N-phenylimino)- and (2-oxovinylidene)-triphenylphosphorane, results in the formation of phosphanylidene-cyclobutylidenes. researchgate.netresearchgate.net

Furthermore, the reaction with hexaphenylcarbodiphosphorane yields oxaphosphetane and phosphanylidene analogues. researchgate.netresearchgate.net The interaction with Lawesson's and Japanese reagents leads to the generation of oxathiaphosphetanes. researchgate.netresearchgate.net These reactions highlight the versatility of di-pyridyl ethanediones in constructing complex heterocyclic systems.

A summary of the heterocyclic products formed from the reaction of a di-pyridyl ethanedione with various organophosphorus reagents is presented in the table below.

| Organophosphorus Reagent | Resulting Heterocyclic Product(s) |

| (N-phenylimino)-triphenylphosphorane | Phosphanylidene-cyclobutylidene |

| (2-oxovinylidene)-triphenylphosphorane | Phosphanylidene-cyclobutylidene |

| Hexaphenylcarbodiphosphorane | Oxaphosphetane, Phosphanylidene analogues |

| Lawesson's reagent | Oxathiaphosphetane |

| Japanese reagent | Oxathiaphosphetane |

Table 1: Heterocyclic products from the reaction of di-pyridyl ethanedione with organophosphorus reagents. researchgate.netresearchgate.net

These reactions showcase the utility of organophosphorus reagents in mediating complex cyclization and rearrangement reactions with ethanedione, di-4-pyridinyl-, providing access to a diverse range of heterocyclic structures. researchgate.netresearchgate.net The formation of these products often proceeds through mechanisms such as the Wittig reaction and related transformations, which can involve intermediates like oxaphosphetanes. acs.org

Investigation of Tautomerism and Isomerization Equilibria

Tautomerism, the phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton, is a relevant consideration for ethanedione, di-4-pyridinyl-. tgc.ac.in Specifically, the potential for keto-enol tautomerism exists, where an equilibrium is established between the diketo form and its corresponding enol or enediol tautomers.

Studies on related α-dicarbonyl compounds, such as 2,2'-pyridil, have shown that the stability of the enediol form can be significant. researchgate.net In the case of 1-phenyl-2-(4-pyridyl)-1,2-ethanedione, reduction can lead to the formation of the diol, suggesting the accessibility of different tautomeric or reduced states. researchgate.net The equilibrium between these forms can be influenced by factors such as solvent and the presence of catalysts. wuxibiology.com

Isomerization in molecules containing pyridyl groups can also involve rotational isomers (conformers) around the single bonds connecting the carbonyl groups and the pyridine rings. The relative orientation of the pyridyl rings and the dicarbonyl unit can lead to different stable conformations. While specific studies on the conformational analysis of ethanedione, di-4-pyridinyl- were not found, research on similar structures like α-pyridil indicates that skew conformations are often favored. researchgate.net The interconversion between these isomers is typically rapid at room temperature, leading to a dynamic equilibrium. hku.hkd-nb.infonih.gov

This is a placeholder for the article. The content will be generated in the next turn.

Coordination Chemistry and Metal Organic Systems

Magnetic Properties of Selected Metal Complexes:No data is available regarding the magnetic behavior or properties of metal complexes incorporating this specific ligand.

In contrast, significant research is available for analogous ligands such as 1,2-bis(4-pyridyl)ethane (B167288) (BPE), (E)-1,2-di(pyridin-4-yl)ethene (BPEE), and the isomeric 1,2-di(pyridin-2-yl)ethane-1,2-dione (2,2'-pyridil). These related compounds are widely used in the construction of diverse and functional coordination materials. However, the difference in the linker group (ethane or ethene vs. ethanedione) and the position of the nitrogen atom in the pyridine (B92270) ring (4-pyridyl vs. 2-pyridyl) results in substantially different electronic and steric properties, making direct analogies scientifically unsound.

Due to the lack of specific research findings for Ethanedione, di-4-pyridinyl- , it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline.

Applications in Advanced Materials and Catalysis

Catalysis in Organic Synthesis and Transformations

Pyridyl-containing ligands are fundamental in coordination chemistry and catalysis, forming stable and reactive complexes with a wide range of transition metals. These complexes are utilized in numerous catalytic transformations, acting as either homogeneous or heterogeneous catalysts. acs.orgacs.org

Homogeneous and Heterogeneous Catalysis Utilizing Pyridyl Ligands

Pyridyl ligands are integral to the design of catalysts for both homogeneous and heterogeneous systems. In homogeneous catalysis, metal complexes with ligands such as 2,2'-bipyridine (B1663995) or terpyridine are soluble in the reaction medium and are used in reactions like the water gas shift reaction and various cross-coupling reactions. osti.govmdpi.com The electronic and steric properties of the pyridine (B92270) ring can be tuned by substituents to influence the activity and selectivity of the metal center. acs.org

For heterogeneous catalysis, pyridyl-containing molecules can be used to construct metal-organic frameworks (MOFs) or coordination polymers, where the pyridyl nitrogen atoms coordinate to metal centers to form extended, porous structures. acs.orgacs.org These materials act as solid catalysts with well-defined active sites, offering advantages in catalyst separation and recyclability. nsf.gov

Despite these well-established principles, a comprehensive search of available literature did not yield specific studies detailing the use of Ethanedione, di-4-pyridinyl- as a ligand in either homogeneous or heterogeneous catalytic systems. While its structure suggests it could act as a bridging ligand to form coordination polymers or as a chelating ligand, research to demonstrate and characterize this catalytic activity is not prominently reported.

Pyridyl-Based Ligands in Specific Catalytic Reactions (e.g., Polymerization, Hydrogenation)

Pyridyl-based ligands have been successfully employed in specific catalytic applications. For instance, Group IV metal complexes with pyridyl-amide ligands are effective catalysts for ethylene-α-olefin copolymerization, producing high molecular weight polymers at elevated temperatures. acs.org In the realm of hydrogenation, ruthenium complexes bearing chiral pyridyl-based ligands have been developed for the asymmetric transfer hydrogenation of ketones. acs.org The hydrogenation of the pyridine ring itself is also a significant transformation, often catalyzed by noble metals like rhodium, ruthenium, or palladium on carbon supports. rsc.orgcjcatal.comrsc.org

A detailed review of scientific databases reveals a lack of specific examples where Ethanedione, di-4-pyridinyl- is used as a controlling ligand in catalytic polymerization or hydrogenation reactions.

Photocatalytic and Electrocatalytic Applications

Polypyridyl complexes, particularly those of ruthenium(II) and iridium(III), are benchmark systems in photocatalysis. rsc.orgacs.org Their favorable photophysical properties, including strong visible light absorption and long-lived excited states, enable them to mediate a variety of photoredox reactions. researchgate.netrsc.org Similarly, metal complexes with pyridyl ligands are investigated as electrocatalysts for important reactions like the reduction of carbon dioxide (CO2). mdpi.comdcu.ie The ligand framework plays a crucial role in stabilizing the necessary metal oxidation states and mediating electron transfer.

While the principles of using pyridyl complexes in photocatalysis and electrocatalysis are well-developed, there is no significant body of research demonstrating the application of Ethanedione, di-4-pyridinyl- or its metal complexes in these fields. The photophysical and electrochemical properties of complexes derived from this specific ligand have not been widely characterized in the context of catalytic applications.

Polymer Science and Engineered Coatings

The integration of specific functional molecules into polymer chains or networks is a key strategy for creating advanced materials with tailored properties. Molecules can be incorporated as monomers, crosslinking agents, or additives like photoinitiators.

Utilization as Monomers, Crosslinking Agents, and Photoinitiators in Polymer Synthesis

Molecules with two or more reactive sites can act as monomers or crosslinkers to build polymer networks. thermofisher.com A notable application involving pyridyl groups is "coordinative cross-linking," where metal ions form bridges between polymer chains functionalized with pyridyl ligands. This process can significantly enhance the mechanical properties of materials like hydrogels by creating reversible, metal-centered crosslinks. kpi.ua The two pyridyl groups of Ethanedione, di-4-pyridinyl- make it a theoretical candidate for such a role. Additionally, pyridine groups can react directly to form covalent crosslinks, for example, with epoxy resins where the pyridine nitrogen acts as a curing agent. researchgate.net

Furthermore, α-diketones, such as benzil (B1666583) (diphenyl ethanedione), are known photoinitiators, capable of absorbing UV light to generate radicals that initiate polymerization. The ethanedione moiety in the target compound suggests a potential for similar photoactivity.

However, specific research demonstrating the use of Ethanedione, di-4-pyridinyl- as a monomer in polymerization, as a covalent or coordinative crosslinking agent, or as a photoinitiator is not found in the reviewed literature.

Development of Polymers with Enhanced Thermal and Mechanical Characteristics

The properties of a polymer, such as its thermal stability (e.g., glass transition temperature, Tg) and mechanical strength, are dictated by its chemical structure, molecular weight, and the degree of cross-linking. scielo.br Incorporating rigid aromatic units or creating a densely cross-linked network generally increases thermal resistance and stiffness. kpi.uaresearchgate.net For example, the introduction of metal-coordination crosslinks into poly(4-vinyl pyridine) has been shown to substantially increase the material's Tg. researchgate.net

As no polymers synthesized using Ethanedione, di-4-pyridinyl- as a primary component are described in the literature, there is no available data on the thermal or mechanical characteristics of such materials. While the rigid structure of the molecule suggests it could impart desirable properties, experimental validation is lacking.

Organic Electronics and Optoelectronic Device Development

In the field of organic electronics, there is a continuous search for new molecular building blocks that offer tunable electronic properties, robust processing capabilities, and high performance in devices. natureasia.com The structure of Ethanedione, di-4-pyridinyl- suggests its potential utility in constructing sophisticated electronic and optoelectronic systems. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies built upon multi-layered thin films of organic semiconducting materials that manage charge injection, transport, and recombination to either generate light or convert light into electricity. avantama.com The performance of these devices is critically dependent on the electronic properties of the materials used, particularly their ability to transport electrons and/or holes efficiently. mdpi.comnih.gov

The presence of two pyridyl nitrogen atoms and the electron-withdrawing ethanedione core gives Ethanedione, di-4-pyridinyl- a strong electron-accepting (n-type) character. This is a crucial property for materials used in the electron transport layers (ETLs) or as acceptors in the active layers of organic electronic devices. taylorfrancis.com Pyridyl-containing π-conjugated systems are explored for these purposes due to their electronic properties and chemical stability. taylorfrancis.comnih.gov

While direct integration of Ethanedione, di-4-pyridinyl- into OLED or OPV devices is not extensively documented, its structure serves as a model for designing larger, more complex n-type materials. Researchers have synthesized various π-extended chromophores based on electron-deficient cores to create materials with tailored optoelectronic properties for such applications. nih.govrsc.org The fundamental characteristics of Ethanedione, di-4-pyridinyl- make it a relevant platform for theoretical and experimental studies aimed at developing next-generation organic electronic materials.

Table 1: Properties of Representative Organic Semiconductor Scaffolds

| Compound/Scaffold Type | Key Feature | Potential Application | Reference |

| Perylene Diimide (PDI) | High electron affinity, superior charge carrier mobility | n-type material in OPVs and OFETs | mdpi.comnih.gov |

| 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) | Electron-rich scaffold, tunable design space | Active layer in OFETs and OPVs | nih.gov |

| Pyridine-based π-systems | Electron-deficient (n-type) character | Electron Transport Layers (ETLs) in OLEDs | taylorfrancis.com |

Single-molecule electronics represents the ultimate goal in device miniaturization, where individual molecules function as active electronic components. osti.gov A critical challenge in this field is the reliable connection of a single molecule to two conductive electrodes to form a stable junction. pku.edu.cncornell.edu Pyridine groups are highly effective "anchor" or "linker" groups for this purpose, forming stable coordinate bonds with gold electrodes. nih.gov

The fabrication of single-molecule devices often employs techniques like the Scanning Tunneling Microscopy Break Junction (STM-BJ) or Mechanically Controllable Break Junction (MCBJ). osti.govnih.govbeilstein-journals.org In these methods, a nanometer-scale gap is created between two gold electrodes, and molecules from a solution can bridge this gap, forming a single-molecule junction. cornell.edu The electrical conductance through the molecule is then measured.

Ethanedione, di-4-pyridinyl- is an ideal candidate for such studies. Its two terminal pyridyl groups can bind to the gold source and drain electrodes, and the ethanedione core acts as the central molecular wire through which charge transport occurs. The conductance of the junction is highly sensitive to the molecule's structure and its orientation relative to the electrodes. nih.govliverpool.ac.uk Studies on similar molecules, like 4,4'-bipyridine (B149096), have shown that mechanical stretching or compression of the junction can alter the tilt angle of the pyridyl rings, leading to significant changes in conductance—a phenomenon known as mechanoresistance. liverpool.ac.uk

Single-molecule transistors, or Field-Effect Transistors (FETs), can be fabricated by positioning a third gate electrode near the molecular junction. pku.edu.cnnih.gov Applying a voltage to this gate can modulate the energy levels of the molecule, thereby controlling the current flowing through it. nih.govresearchgate.net

Table 2: Research Findings on Pyridine-Terminated Single-Molecule Junctions

| Molecule | Junction Type | Key Finding | Reference |

| 4,4'-bipyridine | Dynamic Break Junction | Conductance decreases as applied voltage increases due to the interplay of mechanical stretching and the electric field. | nih.gov |

| 4,4'-bipyridine | Piezo-modulated Junction | Demonstrates mechanoresistive behavior; conductance changes with mechanical compression due to varying π-Au interactions. | liverpool.ac.uk |

| 1,2-bis(4-pyridyl)ethylene | Gated Junction | Shows reversible conductance switching upon gating. | osti.gov |

| Pyridine-terminated molecules | Co-assembled Junction | Co-assembly with 1-ethylimidazole (B1293685) can control the binding orientation of the pyridine linker on the gold electrode, leading to more uniform conductance. | rsc.org |

Sensor Technologies and Adsorbent Systems

The nitrogen atoms in the pyridyl rings of Ethanedione, di-4-pyridinyl- possess lone pairs of electrons, making them effective Lewis bases capable of coordinating with metal ions. This property is the foundation for its potential use in chemosensors and as an active component in adsorbent materials. rsc.org

A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a detectable change, most commonly a change in color (colorimetric) or fluorescence (fluorometric). nih.govpsu.edu Pyridine-containing ligands are widely used in the design of chemosensors for transition metal ions because their coordination to a metal can significantly alter the ligand's electronic structure and, consequently, its photophysical properties. rsc.orgnih.gov

Ethanedione, di-4-pyridinyl-, with its two pyridyl groups, can act as a bidentate ligand, binding to metal ions that favor such coordination geometry. Upon complexation with a metal ion like Cu²⁺ or Hg²⁺, a number of changes can occur:

Intramolecular Charge Transfer (ICT): The metal ion can enhance charge transfer within the molecule, leading to a shift in the absorption spectrum and a visible color change. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): If the molecule is fluorescent, binding to certain metal ions (like Zn²⁺) can restrict molecular vibrations and rotations, leading to a significant increase in fluorescence intensity. rsc.org

Fluorescence Quenching: Conversely, binding to paramagnetic metal ions (like Fe³⁺ or Cu²⁺) often leads to quenching (decrease) of fluorescence. nih.gov

The selectivity of a chemosensor is crucial, and it is determined by the ligand's ability to bind preferentially to one type of ion over others. nih.gov The specific geometry and electronic nature of the binding pocket in Ethanedione, di-4-pyridinyl- would dictate its selectivity profile. rsc.orgfrontiersin.org

Table 3: Performance of Pyridine-Based Chemosensors for Ion Detection

| Sensor Type | Analyte Detected | Detection Principle | Limit of Detection (LOD) | Reference |

| Pyridine-based receptor | Copper (Cu²⁺) | Colorimetric and Fluorometric | 0.25 µM | nih.gov |

| 1,2-bis(4-pyridyl)ethene with Cucurbit liverpool.ac.ukuril | Mercury (Hg²⁺) | Fluorescence Enhancement | 4.12 x 10⁻⁸ M | beilstein-journals.org |

| Dipyrrolyl derivative with fused pyridine | Transition metals (Ni²⁺, Cu²⁺, etc.) & F⁻ | Colorimetric | Not specified | psu.edu |

| Imidazole-based sensor | Iron (Fe³⁺) | Fluorescence Quenching | 1.8 µM | nih.gov |

Adsorption is a surface phenomenon widely used for environmental remediation to remove pollutants like heavy metals and organic compounds from water and air. mdpi.commdpi.comcnr.it The effectiveness of an adsorbent depends on its surface area, porosity, and the chemical nature of its surface. jwent.net While common adsorbents include activated carbon and zeolites, there is growing interest in functional materials where specific chemical groups are used to target particular pollutants. msstate.edunih.gov